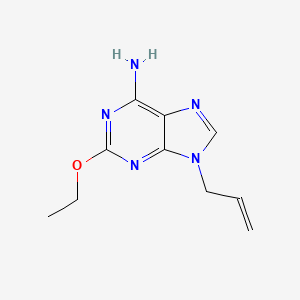

9-Allyl-2-ethoxy-9H-purin-6-amine

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H13N5O |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-ethoxy-9-prop-2-enylpurin-6-amine |

InChI |

InChI=1S/C10H13N5O/c1-3-5-15-6-12-7-8(11)13-10(16-4-2)14-9(7)15/h3,6H,1,4-5H2,2H3,(H2,11,13,14) |

InChI Key |

QZLJQHAPYLLAEY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C2C(=N1)N(C=N2)CC=C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 9-Allyl-2-ethoxy-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 9-Allyl-2-ethoxy-9H-purin-6-amine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogues and outlines established experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

| Property | Value (for 2-Ethoxy-9-methyl-9H-purin-6-amine) | Value (for 9-Allyl-9H-purin-6-amine) | Notes |

| Molecular Formula | C8H11N5O[1] | C8H9N5[2] | The user-requested compound would have the formula C10H13N5O. |

| Molecular Weight | 193.21 g/mol [1] | 175.19 g/mol | The user-requested compound would have a molecular weight of approximately 219.25 g/mol . |

| IUPAC Name | 2-ethoxy-9-methylpurin-6-amine[1] | 9-prop-2-enylpurin-6-amine[2] | The IUPAC name for the target compound is this compound. |

| CAS Number | 857400-62-5[1] | 4121-39-5[2] | A specific CAS number for this compound was not found. |

| PubChem CID | 68992464[1] | 96512[2] | A specific PubChem CID for this compound was not found. |

| XLogP3 (Computed) | 0.6[1] | Not available | This value suggests that the methyl analogue has good aqueous solubility. The allyl group in the target compound may slightly increase lipophilicity. |

| Hydrogen Bond Donor Count | 2[1] | 1 | The primary amine at the 6-position is the main hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 5[1] | 4 | The nitrogen atoms in the purine ring and the ethoxy group act as hydrogen bond acceptors. |

| Rotatable Bond Count | 2[1] | 2 | The ethoxy and allyl groups contribute to the conformational flexibility of the molecule. |

Disclaimer: The data presented above for 2-Ethoxy-9-methyl-9H-purin-6-amine is computationally derived and should be used as an estimation. Experimental validation is recommended.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of novel compounds like this compound are crucial for its characterization. Below are generalized, yet detailed, methodologies based on standard laboratory practices.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[3]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[4][5]

-

For accuracy, perform the determination in triplicate.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its formulation and for understanding its behavior in biological systems.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

Solvents to Test:

-

Water (or phosphate-buffered saline, pH 7.4)

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

n-Octanol

Procedure:

-

Weigh a precise amount of the compound (e.g., 1 mg) and place it into a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).[6]

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.

-

If the compound is not fully dissolved, the mixture can be gently heated or sonicated to aid dissolution, noting any changes upon cooling.

-

To determine the quantitative solubility, a saturated solution can be prepared, filtered to remove excess solid, and the concentration of the dissolved compound in the filtrate can be measured using a suitable analytical technique such as HPLC-UV or LC-MS.[7]

Determination of the Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity and membrane permeability of a drug candidate.

Method: Shake-Flask Method This is the traditional and most reliable method for LogP determination.[8]

Apparatus:

-

Separatory funnels or screw-cap vials

-

Mechanical shaker or rotator

-

Centrifuge (optional)

-

pH meter

-

Analytical instrumentation (HPLC-UV or LC-MS)

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS at pH 7.4 for LogD determination) with n-octanol by mixing them overnight and then separating the phases.[9][10]

-

Add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase to a separatory funnel or vial.

-

Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

-

Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure that equilibrium is reached.[9]

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully collect a sample from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.

-

Calculate the LogP using the following formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[8]

Plausible Synthetic Pathway

The synthesis of 2,6,9-trisubstituted purines often starts from commercially available dichloropurines. The following workflow illustrates a common and logical synthetic route to obtain this compound. This general strategy allows for the sequential introduction of substituents at the N9, C6, and C2 positions.[11][12]

References

- 1. 2-Ethoxy-9-methyl-9H-purin-6-amine | C8H11N5O | CID 68992464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Allyl-9H-purin-6-amine [synhet.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. quora.com [quora.com]

- 8. acdlabs.com [acdlabs.com]

- 9. enamine.net [enamine.net]

- 10. agilent.com [agilent.com]

- 11. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solution-phase synthesis of 2, 6, 9-trisubstituted purines | Chemsrc ID:137265 [chemsrc.com]

Unraveling the Potential Mechanism of Action of 9-Allyl-2-ethoxy-9H-purin-6-amine: A Technical Guide for Researchers

Disclaimer: The compound 9-Allyl-2-ethoxy-9H-purin-6-amine is not extensively characterized in publicly available scientific literature. Therefore, this document presents a hypothetical mechanism of action based on the well-established activities of structurally related purine analogs. The information provided herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future investigation.

Introduction

Purine analogs represent a cornerstone in medicinal chemistry, with numerous derivatives approved as antiviral, anticancer, and immunosuppressive agents.[1][2][3] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases.[1][2][3] This guide posits a probable mechanism of action for this compound centered on the inhibition of protein kinases, a frequent mode of action for this compound class.[1][2][3] The structural features of this compound, including the purine core, the N9-allyl group, and the C2-ethoxy substituent, suggest its potential to fit within the ATP-binding pocket of various kinases, thereby disrupting downstream signaling pathways implicated in cell proliferation and survival.

Hypothetical Mechanism of Action: Kinase Inhibition

Based on extensive research into purine derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases.[1][2][3] Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes by phosphorylating specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

Purine analogs often function as ATP-competitive inhibitors. The purine scaffold mimics the adenine base of ATP, allowing the compound to bind to the kinase's active site. The substituents on the purine ring, in this case, the 9-allyl and 2-ethoxy groups, would then occupy adjacent regions of the ATP-binding pocket, potentially conferring selectivity and potency for specific kinases.

A plausible target for a purine analog with this structure is the Src family of non-receptor tyrosine kinases or the Abl tyrosine kinase, both of which are crucial regulators of cell growth, differentiation, and survival.[4][5][6] Aberrant activation of these kinases is a known driver in several human cancers.[4]

Quantitative Data from Structurally Related Purine Analogs

Due to the absence of specific data for this compound, the following table summarizes the inhibitory activities of other purine derivatives against various kinases. This data is presented to illustrate the potential potency and selectivity that might be expected from a compound of this class.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |

| Purine Derivatives | Src | 1 - 100 | Dasatinib |

| Purine Derivatives | Abl | 1 - 50 | Imatinib |

| Purine Derivatives | CDK9 | 10 - 200 | CYC065 |

| Purine Derivatives | c-Kit | 50 - 500 | Masitinib |

| Purine Derivatives | PDGFR | 5 - 150 | Ponatinib |

Note: IC50 values are highly dependent on the specific compound structure and the assay conditions. This table provides a general range based on known purine-based kinase inhibitors.[4][5]

Experimental Protocols

To investigate the hypothetical mechanism of action of this compound as a kinase inhibitor, the following experimental protocols would be essential.

In Vitro Kinase Inhibition Assay

This experiment aims to determine the concentration at which this compound inhibits 50% of the activity (IC50) of a target kinase (e.g., Src or Abl).

Materials:

-

Recombinant human Src or Abl kinase

-

Kinase-specific peptide substrate

-

This compound (test compound)

-

Staurosporine or a known inhibitor for the target kinase (positive control)

-

ATP (adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the test compound or control to the kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Termination and Detection: Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.

-

Data Analysis: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition. Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a plausible signaling pathway that could be inhibited by this compound, assuming it acts as a dual Src/Abl kinase inhibitor.

Caption: Hypothetical inhibition of Src/Abl signaling by this compound.

Experimental Workflow for Mechanism of Action Determination

The following diagram outlines a logical workflow for characterizing the mechanism of action of this compound.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a strong theoretical basis exists to hypothesize its function as a protein kinase inhibitor. This guide provides a framework for initiating the investigation of this compound, from initial in vitro kinase assays to cellular pathway analysis. The provided experimental protocols and conceptual diagrams are intended to serve as a starting point for researchers and drug development professionals to explore the therapeutic potential of this and other novel purine analogs. Further empirical studies are essential to validate this proposed mechanism and to fully characterize the pharmacological profile of this compound.

References

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Src kinase signaling in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-depth Technical Guide on the In Vitro Biological Activity of 9-Allyl-2-ethoxy-9H-purin-6-amine

A comprehensive search of scientific literature and patent databases has revealed no available data on the in vitro biological activity of the specific compound 9-Allyl-2-ethoxy-9H-purin-6-amine.

Extensive searches were conducted to locate studies detailing the synthesis, mechanism of action, signaling pathway interactions, cytotoxicity, enzyme inhibition, or receptor binding of this particular purine derivative. The search terms included various combinations of the compound name with keywords such as "in vitro activity," "biological evaluation," "experimental protocols," and "patent."

Despite these efforts, no publications or patents containing experimental data for this compound were identified. The scientific record, as of the latest available information, does not appear to contain studies on its biological effects.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, as the foundational information for this specific molecule is absent from the public domain.

Research on Structurally Related Purine Derivatives

While no information is available for this compound, the broader class of 2,6,9-trisubstituted purines has been the subject of extensive research, particularly in the context of developing kinase inhibitors for cancer therapy.[1][2][3][4] Studies on these related compounds have revealed that modifications at the C2, C6, and N9 positions of the purine ring can significantly influence their biological activity, including their potency and selectivity against various cellular targets.[2][3]

For instance, different substitutions at these positions have been shown to modulate the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[1][4] Other research has explored the structure-activity relationships of purine derivatives in the context of their anti-tumor properties, demonstrating that specific substituent groups can enhance cytotoxicity and induce apoptosis in cancer cell lines.[3]

It is important to emphasize that the biological activities of these related compounds cannot be directly extrapolated to this compound. The specific combination of an allyl group at the N9 position, an ethoxy group at the C2 position, and an amine group at the C6 position will confer a unique pharmacological profile that can only be determined through direct experimental investigation.

Potential Future Directions

Should research on this compound become available in the future, a technical guide could be developed. This would involve:

-

Data Extraction and Tabulation: Systematically gathering all quantitative biological data (e.g., IC50, EC50, Ki values) and organizing it into clear, comparative tables.

-

Protocol Documentation: Detailing the methodologies of the key in vitro assays used to assess the compound's activity, such as cell viability assays, kinase inhibition assays, and receptor binding studies.

-

Pathway and Workflow Visualization: Creating diagrams using Graphviz to illustrate any elucidated signaling pathways, experimental workflows, or logical relationships.

An example of a potential experimental workflow diagram that could be generated if data were available is provided below. This diagram illustrates a hypothetical screening process for a novel purine derivative.

A hypothetical experimental workflow for the in vitro screening of a novel purine derivative.

At present, a technical guide on the in vitro biological activity of this compound cannot be generated due to a lack of published scientific data. The information available on structurally related 2,6,9-trisubstituted purines highlights the potential for diverse biological activities within this class of compounds but is not predictive for this specific molecule. Further experimental research is required to elucidate the pharmacological properties of this compound. We would be pleased to generate the requested in-depth guide should relevant data become available in the future.

References

- 1. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of 9-Allyl-2-ethoxy-9H-purin-6-amine in Cancer Cell Lines: An In-depth Technical Guide

Introduction

Purine analogs represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects primarily as antimetabolites that interfere with nucleic acid synthesis and induce apoptosis.[1][2][3][4] This technical guide outlines a comprehensive framework for the preliminary in vitro screening of a novel purine derivative, 9-Allyl-2-ethoxy-9H-purin-6-amine. The objective of this proposed study is to evaluate its cytotoxic potential and elucidate its preliminary mechanism of action across a panel of human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel oncology drug candidates.

Compound Profile: this compound

This compound is a synthetic purine derivative. The rationale for its selection for anti-cancer screening is based on the well-established anti-proliferative activity of substituted purine scaffolds.[5][6] The presence of the allyl group at the N9 position and the ethoxy group at the C2 position may influence its metabolic stability, cell permeability, and interaction with target enzymes, potentially offering a unique biological activity profile compared to existing purine analogs.

Proposed Experimental Workflow

The preliminary screening of this compound will follow a multi-step experimental workflow. This workflow is designed to first establish the cytotoxic activity of the compound and then to investigate the underlying cellular mechanisms.

References

- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 4. Purine analogue - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 9-Allyl-2-ethoxy-9H-purin-6-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 9-Allyl-2-ethoxy-9H-purin-6-amine and its analogs. Purine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, anticancer, and kinase inhibitory effects. The strategic placement of substituents on the purine core allows for the fine-tuning of their pharmacological profiles. This document outlines a rational and efficient synthetic approach, presents key quantitative data in a structured format, and details the experimental protocols for the synthesis of these promising compounds.

Synthetic Strategy Overview

The synthesis of this compound analogs can be efficiently achieved through a convergent strategy, starting from readily available purine precursors. A common and effective approach involves the sequential modification of a di-substituted purine scaffold, such as 2,6-dichloropurine. This strategy allows for the introduction of diverse functionalities at the C2, C6, and N9 positions.

The general synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound.

This multi-step synthesis involves:

-

N9-Alkylation: Regioselective alkylation of the N9 position of 2,6-dichloropurine with an allyl halide.

-

C6-Amination: Nucleophilic aromatic substitution at the C6 position with ammonia or a primary amine.

-

C2-Ethoxylation: Introduction of the ethoxy group at the C2 position, typically via reaction with sodium ethoxide.

Quantitative Data Summary

The following tables summarize representative quantitative data for key intermediates and the final product, compiled from analogous syntheses in the literature.

Table 1: Reaction Yields for the Synthesis of this compound Analogs

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | N9-Allylation of 2,6-Dichloropurine | Allyl bromide, K2CO3, DMF, rt | 85-95 |

| 2 | C6-Amination of 9-Allyl-2,6-dichloro-9H-purine | NH3 in MeOH, sealed tube, 80-100 °C | 70-85 |

| 3 | C2-Ethoxylation of 9-Allyl-2-chloro-9H-purin-6-amine | NaOEt, EtOH, reflux | 60-75 |

Table 2: Spectroscopic Data for Key Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| 9-Allyl-2,6-dichloro-9H-purine | 8.25 (s, 1H, H-8), 6.10-5.95 (m, 1H, -CH=), 5.40 (d, 1H, =CH2), 5.30 (d, 1H, =CH2), 4.90 (d, 2H, N-CH2) | 153.5, 152.8, 147.2, 145.1, 131.5, 130.9, 119.5, 46.2 | [M+H]+ calcd for C8H6Cl2N4: 229.00, found: 229.1 |

| 9-Allyl-2-chloro-9H-purin-6-amine | 7.85 (s, 1H, H-8), 6.15-6.00 (m, 1H, -CH=), 5.80 (br s, 2H, NH2), 5.35 (d, 1H, =CH2), 5.25 (d, 1H, =CH2), 4.75 (d, 2H, N-CH2) | 159.8, 154.5, 151.2, 141.8, 132.5, 118.8, 117.5, 45.1 | [M+H]+ calcd for C8H8ClN5: 210.05, found: 210.1 |

| This compound | 7.70 (s, 1H, H-8), 6.10-5.95 (m, 1H, -CH=), 5.60 (br s, 2H, NH2), 5.30 (d, 1H, =CH2), 5.20 (d, 1H, =CH2), 4.65 (d, 2H, N-CH2), 4.45 (q, 2H, O-CH2), 1.40 (t, 3H, CH3) | 161.5, 156.2, 152.8, 139.5, 133.1, 118.2, 114.9, 61.8, 44.5, 14.8 | [M+H]+ calcd for C10H13N5O: 220.12, found: 220.2 |

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of substituted purines. Researchers should optimize these conditions for specific analogs.

Protocol 1: Synthesis of 9-Allyl-2,6-dichloro-9H-purine

-

To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 9-Allyl-2,6-dichloro-9H-purine.

Protocol 2: Synthesis of 9-Allyl-2-chloro-9H-purin-6-amine

-

Place 9-Allyl-2,6-dichloro-9H-purine (1.0 eq) in a sealed tube.

-

Add a solution of ammonia in methanol (7N).

-

Heat the mixture at 80-100 °C for 12-24 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 9-Allyl-2-chloro-9H-purin-6-amine.

Protocol 3: Synthesis of this compound

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (3.0 eq) in anhydrous ethanol under an inert atmosphere.

-

Add 9-Allyl-2-chloro-9H-purin-6-amine (1.0 eq) to the sodium ethoxide solution.

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Context and Signaling Pathways

Purine analogs are known to interact with a multitude of cellular targets, primarily due to their structural similarity to endogenous purines, adenine and guanine. These interactions can lead to the modulation of various signaling pathways critical for cell growth, proliferation, and survival.

One of the key pathways influenced by cellular purine levels is the mTORC1 (mechanistic target of rapamycin complex 1) signaling network. mTORC1 acts as a central regulator of cell growth and metabolism by sensing nutrient availability, including amino acids and nucleotides. Depletion of purine nucleotides has been shown to inhibit mTORC1 signaling, leading to a downstream cascade of events that can impact protein synthesis and cell proliferation.[1]

Caption: Simplified mTORC1 signaling pathway and potential modulation by purine analogs.

Furthermore, purinergic signaling, which involves the release of purines (like ATP) into the extracellular space and their action on purinergic receptors (P1 and P2), is another critical pathway. Analogs of adenosine, such as the title compound, could potentially interact with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors involved in a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function.

References

Unlocking the Therapeutic Promise of Novel Purine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Purine derivatives, a versatile class of heterocyclic compounds, have emerged as a cornerstone in medicinal chemistry, demonstrating significant therapeutic potential across a spectrum of diseases. Their inherent ability to mimic endogenous purines allows them to interact with a wide array of biological targets, leading to the development of novel therapeutics for cancer, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the core aspects of purine derivative research, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Potential of Purine Derivatives

Purine analogs have long been a mainstay in cancer chemotherapy. Novel derivatives continue to be developed, often targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected novel purine derivatives.

Table 1: In Vitro Cytotoxicity of Novel Purine Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 5g | PA-1 (Ovarian) | MTT | 1.08 | [1] |

| MCF-7 (Breast) | MTT | 3.54 | [1] | |

| 5i | PA-1 (Ovarian) | MTT | - | [1] |

| MCF-7 (Breast) | MTT | - | [1] | |

| Roscovitine | Average (19 cell lines) | - | 15.2 | [2] |

| CYC202 | Lovo (Colorectal) | - | 15.2 | [2] |

| 4b | K-562 (Leukemia) | GI50 | 64.47 | [3] |

| SR (Leukemia) | GI50 | 63.38 | [3] |

Table 2: Kinase Inhibitory Activity of Purine Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

| 5g | CDK2 | 0.21 | [1] |

| 5i | CDK2 | 0.59 | [1] |

| Roscovitine | cdc2/cyclin B | 0.65 | [4] |

| cdk2/cyclin A | 0.7 | [4] | |

| cdk2/cyclin E | 0.7 | [4] | |

| cdk5/p53 | 0.16 | [4] |

Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of novel purine derivatives on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Novel purine derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >90%.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel purine derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Signaling Pathway Visualization: CDK2 Inhibition by Purine Derivatives

The following diagram illustrates the mechanism of action of purine-based CDK2 inhibitors, such as roscovitine, in blocking cell cycle progression. These inhibitors compete with ATP for the binding site on CDK2, preventing the phosphorylation of its substrates and thereby arresting the cell cycle.[6]

Caption: Mechanism of CDK2 inhibition by purine derivatives.

Neuroprotective Effects of Purine Derivatives

Certain purine derivatives, such as caffeine and its metabolites, have demonstrated neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action often involve the modulation of adenosine receptors and the enhancement of endogenous antioxidant systems.[7][8]

Quantitative Data: Neuroprotective Activity

While much of the in vitro data is descriptive, in vivo studies provide quantitative measures of the neuroprotective efficacy of purine derivatives.

Table 3: In Vivo Neuroprotective Effects of Purine Derivatives

| Compound | Animal Model | Dosage | Effect | Reference |

| Guanosine | Reserpine-induced catalepsy (mice) | 7.5 mg/kg | Significant reduction in catalepsy | [9] |

| 6-OHDA-lesioned (rats) | 5-10 mg/kg | Potentiation of L-DOPA-induced rotations | [9] | |

| BRT_002 | Hypoxic-ischemic brain injury (neonatal rats) | 30 mg/kg | Reduced neuropathological infarct volumes | [9] |

| Caffeine | D-galactose-induced aging (rats) | - | Reversed oxidative stress and attenuated inflammation | [10] |

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cells)

This protocol describes a method to assess the neuroprotective effects of novel purine derivatives against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.[11][12]

Materials:

-

SH-SY5Y cells

-

Differentiation medium (e.g., DMEM with 1% FBS and 10 µM retinoic acid)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Amyloid-β peptide for an Alzheimer's model)

-

Novel purine derivative

-

MTT or XTT assay reagents

-

96-well plates

Procedure:

-

Cell Differentiation (Optional but Recommended):

-

Seed SH-SY5Y cells in a 96-well plate.

-

Differentiate the cells into a more mature neuronal phenotype by incubating with differentiation medium for 3-7 days. This enhances their neuronal characteristics and susceptibility to neurotoxins.[13]

-

-

Pre-treatment with Purine Derivative:

-

Remove the differentiation medium and replace it with fresh medium containing various concentrations of the novel purine derivative.

-

Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).

-

-

Induction of Neurotoxicity:

-

Add the neurotoxin to the wells at a concentration known to induce significant, but not complete, cell death.

-

Include control wells with no purine derivative and no neurotoxin (vehicle control), and wells with only the neurotoxin (positive control for toxicity).

-

Incubate for the appropriate duration to induce toxicity (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

Perform an MTT or XTT assay as described in the anticancer protocol to quantify cell viability.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection for each concentration of the purine derivative relative to the neurotoxin-only control.

-

Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotection).

-

Signaling Pathway Visualization: Neuroprotection via Glutathione Synthesis

Some purine derivatives exert their neuroprotective effects by increasing the synthesis of glutathione (GSH), a major endogenous antioxidant. This pathway involves the uptake of cysteine, a precursor for GSH synthesis, through the excitatory amino acid carrier protein 1 (EAAC1).[7][8]

Caption: Neuroprotective mechanism of purine derivatives via enhanced GSH synthesis.

Anti-inflammatory Potential of Purine Derivatives

Novel purine derivatives are being investigated for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling cascade.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory efficacy of purine derivatives can be quantified both in vitro and in vivo.

Table 4: In Vitro Anti-inflammatory Activity of Purine Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 5e | NO Production (LPS-stimulated RAW264.7) | 6.4 | [14] |

| Resveratrol (control) | NO Production (LPS-stimulated RAW264.7) | 26.4 | [14] |

| Triazolo-triazine (4) | COX-2 Inhibition | 27.76 (µg/mL) | [6] |

| Indomethacin (control) | COX-2 Inhibition | 42.66 (µg/mL) | [6] |

Table 5: In Vivo Anti-inflammatory Activity of Purine Derivatives

| Compound | Animal Model | Dosage | % Inhibition of Edema (at 4h) | Reference |

| Compound 1 | Carrageenan-induced paw edema (rats) | 200 mg/kg | 96.31 | [15] |

| Compound 3 | Carrageenan-induced paw edema (rats) | 200 mg/kg | 99.69 | [15] |

| Indomethacin (control) | Carrageenan-induced paw edema (rats) | 10 mg/kg | 57.66 | [15] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This widely used in vivo model assesses the acute anti-inflammatory activity of novel compounds.[16]

Materials:

-

Wistar rats or Swiss albino mice

-

Novel purine derivative

-

Carrageenan solution (1% in saline)

-

Positive control drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals for at least one week before the experiment.

-

Divide animals into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).

-

-

Compound Administration:

-

Administer the novel purine derivative, vehicle, or positive control drug orally or intraperitoneally.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Signaling Pathway Visualization: TLR4/MyD88/NF-κB Inhibition

Certain purine derivatives can exert anti-inflammatory effects by inhibiting the TLR4 signaling pathway, which is a key initiator of the innate immune response. By disrupting the interaction between TLR4 and its adaptor protein MyD88, these compounds can prevent the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines.[14]

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by a novel purine derivative.

This guide provides a foundational understanding of the therapeutic potential of novel purine derivatives. The presented data, protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of this promising class of compounds into clinical applications.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Antiparkinsonian Efficacy of Guanosine in Rodent Models of Movement Disorder [frontiersin.org]

- 10. yorku.ca [yorku.ca]

- 11. 3.2. Neuroprotection Methods [bio-protocol.org]

- 12. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 13. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of 2,6,9-Trisubstituted Purines

For Researchers, Scientists, and Drug Development Professionals

The purine nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its various substituted forms, the 2,6,9-trisubstituted purines have emerged as a particularly fruitful area of research, yielding potent and selective modulators of key biological targets. This technical guide delves into the intricate structure-activity relationships (SAR) of this chemical class, providing a comprehensive overview of their design, synthesis, and biological evaluation, with a focus on their applications as kinase inhibitors and adenosine receptor antagonists.

Core Principles of 2,6,9-Trisubstituted Purine SAR

The biological activity of 2,6,9-trisubstituted purines is exquisitely sensitive to the nature of the substituents at the 2, 6, and 9 positions of the purine ring. Each position offers a vector for modifying the compound's potency, selectivity, and pharmacokinetic properties.

-

The 2-Position: Substituents at this position often project into the solvent-exposed region of the ATP-binding pocket of kinases or the extracellular vestibule of adenosine receptors. Modifications here can influence selectivity and solubility. For instance, the introduction of aryl or heteroaryl moieties can significantly enhance inhibitory activity against certain kinases.[1]

-

The 6-Position: This position is crucial for establishing key hydrogen bond interactions within the binding sites of target proteins. Amino and substituted amino groups are common, with the nature of the substituent dictating potency and selectivity. For example, an arylpiperazinyl system connected at this position has been shown to be beneficial for cytotoxic activity in cancer cell lines.[2][3]

-

The 9-Position: The substituent at the N9-position typically occupies a hydrophobic pocket. The size and shape of this group are critical for achieving high affinity. Small alkyl groups like isopropyl or cyclopentyl are frequently found in potent kinase inhibitors, influencing the compound's fit within the active site.[4][5]

Data Presentation: Quantitative SAR of 2,6,9-Trisubstituted Purines

The following tables summarize key quantitative data from various studies, highlighting the impact of substitutions on biological activity.

Table 1: SAR of 2,6,9-Trisubstituted Purines as Cyclin-Dependent Kinase (CDK) Inhibitors

| Compound ID | 2-Substituent | 6-Substituent | 9-Substituent | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) | CDK5/p35 IC50 (µM) | Reference |

| Olomoucine | Hydroxymethyl | Benzylamino | Isopropyl | 7 | 7 | 3 | [5] |

| Roscovitine | (R)-1-Ethyl-2-hydroxyethylamino | Benzylamino | Isopropyl | 0.65 | 0.7 | 0.2 | [5] |

| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | 0.45 | 0.65 | 0.16 | [5] |

| 18k | 3-pyridyl | Bipyridyl methaneamine | Isopropyl | - | - | CDK12/cyclinK IC50 < 100 nM | [1] |

| 28a | 3-pyridyl | Bipyridyl methaneamine | Ethyl | - | - | CDK12/cyclinK IC50 = 16 nM | [1] |

Table 2: Cytotoxicity of 2,6,9-Trisubstituted Purines in Cancer Cell Lines

| Compound ID | 2-Substituent | 6-Substituent | 9-Substituent | Cell Line | IC50 (µM) | Reference |

| 7h | 4-fluorophenyl | 4-(4-methylpiperazin-1-yl)aniline | Cyclopentyl | HL-60 | < 10 | [2][3] |

| 4r | 2-fluorophenyl | 4-(4-acetylpiperazin-1-yl)aniline | Cyclopentyl | CACO2 | 27 | [2] |

| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | HeLa | 6.7 (24h contact) | [5] |

Table 3: SAR of Trisubstituted Purinones as Adenosine A2A Receptor Antagonists

| Compound ID | 2-Substituent | 6-Substituent | 9-Substituent | A2A Binding Ki (nM) | A2A Functional Kb (nM) | A1/A2A Selectivity | Reference |

| 12o | Phenyl | Ethoxy | Cyclopentyl | 9 | 18 | 220-fold | [6] |

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of 2,6,9-trisubstituted purines.

Caption: General experimental workflow for the synthesis and evaluation of 2,6,9-trisubstituted purines.

Caption: Signaling pathway of CDK inhibition by 2,6,9-trisubstituted purines leading to cell cycle arrest.

Caption: Mechanism of action for 2,6,9-trisubstituted purine antagonists at the A2A adenosine receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline typical experimental protocols for the synthesis and biological evaluation of 2,6,9-trisubstituted purines.

General Synthetic Procedure

The synthesis of 2,6,9-trisubstituted purines often commences from commercially available 2,6-dichloropurine or 2-fluoro-6-chloropurine.[2] A common three-step sequence involves:

-

N9-Alkylation: The purine starting material is alkylated at the N9 position using an appropriate alkyl halide (e.g., cyclopentyl bromide, isopropyl iodide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction can produce a mixture of N9 and N7 regioisomers, which may require separation.[7]

-

C6-Substitution: The more reactive chlorine atom at the C6 position is then displaced by a nucleophile, typically an amine. This reaction is usually carried out in a solvent like ethanol or isopropanol, often at elevated temperatures.

-

C2-Substitution: The less reactive halogen at the C2 position is subsequently substituted. This can be achieved through nucleophilic aromatic substitution with an amine at higher temperatures or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.

Example Synthesis of a 2-Aryl-6-amino-9-alkylpurine:

-

Step 1: N9-Alkylation of 2,6-Dichloropurine. To a solution of 2,6-dichloropurine (1.0 eq) in DMF, potassium carbonate (1.5 eq) and the desired alkyl halide (1.2 eq) are added. The mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N9-alkylated product.

-

Step 2: C6-Amination. The N9-alkylated-2,6-dichloropurine (1.0 eq) is dissolved in ethanol, and the desired amine (2.0 eq) is added. The mixture is heated to reflux for 4-8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography.

-

Step 3: C2-Suzuki Coupling. The 2-chloro-6-amino-9-alkylpurine (1.0 eq), a boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., sodium carbonate, 2.0 eq) are combined in a mixture of toluene, ethanol, and water. The reaction mixture is heated under an inert atmosphere at 80-100 °C for 12-24 hours. After completion, the reaction is worked up and purified by column chromatography to afford the final 2,6,9-trisubstituted purine.

Biological Assay Protocols

Kinase Inhibition Assay (General Protocol):

Kinase inhibitory activity is typically determined using in vitro enzymatic assays. A common method is a radiometric assay or a fluorescence-based assay.

-

Reaction Mixture Preparation: A reaction buffer containing the specific kinase (e.g., CDK2/cyclin A), a substrate (e.g., histone H1), ATP (often radiolabeled [γ-32P]ATP), and magnesium chloride is prepared.

-

Inhibitor Addition: The 2,6,9-trisubstituted purine compounds, dissolved in DMSO, are serially diluted and added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP. The mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 15-30 minutes).

-

Termination and Detection: The reaction is stopped by adding a quenching solution (e.g., phosphoric acid). For radiometric assays, the phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter. For fluorescence-based assays, the product formation is quantified using a fluorescence plate reader.

-

IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay):

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2,6,9-trisubstituted purine compounds (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Adenosine Receptor Binding Assay:

Radioligand binding assays are used to determine the affinity of the compounds for adenosine receptors.

-

Membrane Preparation: Cell membranes expressing the specific adenosine receptor subtype (e.g., A2A) are prepared from cultured cells or tissues.

-

Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]ZM241385 for A2A) and varying concentrations of the test compounds in a binding buffer.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Ki Determination: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand). The IC50 values are calculated from competition binding curves, and the Ki (inhibitor constant) values are determined using the Cheng-Prusoff equation.

Conclusion

The 2,6,9-trisubstituted purine scaffold represents a highly versatile platform for the development of potent and selective modulators of a wide range of biological targets. The extensive research into their structure-activity relationships has provided valuable insights for the rational design of novel therapeutic agents. The systematic exploration of substitutions at the 2, 6, and 9 positions, guided by quantitative biological data and structural biology, continues to be a promising strategy for discovering new drug candidates for the treatment of cancer, inflammatory diseases, and neurological disorders. This guide provides a foundational understanding of the key principles and methodologies in this exciting field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays [mdpi.com]

- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR studies of trisubstituted purinones as potent and selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of 9-Allyl-2-ethoxy-9H-purin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Allyl-2-ethoxy-9H-purin-6-amine is a novel purine derivative with potential therapeutic applications. As with any new chemical entity intended for pharmaceutical development, a thorough evaluation of its toxicity profile is a critical prerequisite to further preclinical and clinical studies. This technical guide outlines a proposed initial toxicity screening strategy for this compound, encompassing in silico predictions, in vitro cytotoxicity assays, and genotoxicity assessments. The methodologies described herein are based on established protocols and regulatory guidelines to ensure the generation of robust and reliable data for early-stage safety assessment.

In Silico Toxicity Prediction

Prior to in vitro testing, computational (in silico) modeling can provide valuable initial insights into the potential toxicological properties of this compound. A variety of open-access and commercial software tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters.[1][2][3][4]

Experimental Protocol: In Silico ADMET Prediction

-

Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound will be generated.

-

Select Prediction Tools: A panel of well-validated in silico tools will be utilized, such as SwissADME, PreADMET, and pkCSM.[2][4]

-

Input Molecular Structure: The SMILES string will be inputted into the selected platforms.

-

Parameter Prediction: The software will be used to predict a range of ADMET properties, including but not limited to:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity, carcinogenicity, and potential for hERG (human Ether-a-go-go-Related Gene) inhibition.

-

-

Data Analysis: The predicted data from multiple tools will be compiled and cross-validated to identify potential liabilities.

Data Presentation: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Tool(s) Used | Potential Implication |

| Absorption | |||

| Human Intestinal Absorption | High | SwissADME, PreADMET | Good oral bioavailability |

| Caco-2 Permeability | Moderate | PreADMET | Moderate intestinal absorption |

| Distribution | |||

| Blood-Brain Barrier Permeation | No | SwissADME | Low potential for CNS side effects |

| Plasma Protein Binding | >90% | pkCSM | Potential for drug-drug interactions |

| Metabolism | |||

| CYP2D6 Inhibitor | Yes | SwissADME | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | SwissADME | Lower risk of common drug interactions |

| Toxicity | |||

| Ames Mutagenicity | Negative | PreADMET | Low likelihood of being a mutagen |

| Hepatotoxicity | Positive | PreADMET | Potential for liver toxicity |

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death and for comparing its potency across different cell types.[5][6][7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: A panel of human cell lines will be selected, including a normal cell line (e.g., HEK293) and representative cancer cell lines (e.g., HeLa, MCF-7).[9] Cells will be cultured in appropriate media and conditions.

-

Cell Seeding: Cells will be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound will be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells will be treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium will be replaced with fresh medium containing MTT solution. The plates will be incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored formazan solution will be measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Cell viability will be calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) will be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro Cytotoxicity of this compound (IC50 Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HEK293 (Normal) | >100 | 85.2 | 65.7 |

| HeLa (Cervical Cancer) | 45.3 | 22.1 | 10.5 |

| MCF-7 (Breast Cancer) | 60.1 | 35.8 | 18.2 |

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[10][11] A standard battery of tests is recommended to assess the genotoxic potential of new drug candidates.[12][13]

3.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10]

Experimental Protocol: Ames Test

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon will be used.

-

Metabolic Activation: The assay will be performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Compound Exposure: The bacterial strains will be exposed to various concentrations of this compound on histidine-deficient agar plates.

-

Incubation: The plates will be incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) will be counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate in the negative control.

Data Presentation: Ames Test Results for this compound

| Strain | Without S9 Activation | With S9 Activation | Result |

| TA98 | No significant increase | No significant increase | Negative |

| TA100 | No significant increase | No significant increase | Negative |

| TA1535 | No significant increase | No significant increase | Negative |

| TA1537 | No significant increase | No significant increase | Negative |

3.2. In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: A suitable mammalian cell line (e.g., CHO-K1, V79, or TK6) will be used.

-

Compound Treatment: Cells will be treated with a range of concentrations of this compound for a period that covers one to two cell cycles.

-

Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which makes the scoring of micronuclei easier.

-

Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: The frequency of micronucleated cells in the binucleated cell population is scored under a microscope.

-

Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Data Presentation: In Vitro Micronucleus Assay Results for this compound

| Concentration (µM) | % Micronucleated Cells | Result |

| 0 (Control) | 1.2 ± 0.3 | - |

| 10 | 1.5 ± 0.4 | Negative |

| 50 | 1.8 ± 0.5 | Negative |

| 100 | 2.1 ± 0.6 | Negative |

Mandatory Visualizations

Caption: Overall workflow for the initial toxicity screening.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Caption: Hypothetical signaling pathway leading to apoptosis.

References

- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ayushcoe.in [ayushcoe.in]

- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 4. biorxiv.org [biorxiv.org]

- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 8. kosheeka.com [kosheeka.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Genotoxicity Guidelines Recommended by International Conference of Harmonization (ICH) | Springer Nature Experiments [experiments.springernature.com]

- 12. fda.gov [fda.gov]

- 13. criver.com [criver.com]

Technical Guide: Solubility and Stability Profile of 9-Allyl-2-ethoxy-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel purine derivative, 9-Allyl-2-ethoxy-9H-purin-6-amine. Due to the absence of specific experimental data for this compound in publicly available literature, this document provides a detailed set of proposed experimental protocols and data presentation formats. The methodologies are based on established practices for the characterization of related purine analogs and active pharmaceutical ingredients. This guide is intended to serve as a foundational resource for researchers initiating pre-formulation and early-stage drug development studies on this compound.

Introduction

This compound is a substituted purine derivative of interest for potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. Aqueous solubility influences bioavailability and formulation strategies, while stability data is critical for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy. This guide presents a systematic approach to generating this essential data.

Proposed Solubility Assessment

The aqueous solubility of this compound will be determined using both kinetic and thermodynamic methods to provide a comprehensive understanding of its dissolution behavior.

Kinetic Solubility Determination

Objective: To rapidly assess the solubility of the compound in an aqueous buffer, simulating conditions relevant to early-stage in vitro screening.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range for generating a standard curve.

-

Sample Preparation: In a 96-well filter plate, add a small aliquot of the 10 mM stock solution to a phosphate-buffered saline (PBS) at pH 7.4, ensuring the final DMSO concentration is ≤ 1%.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Filtration: Filter the samples through the filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Analysis: Determine the kinetic solubility by comparing the measured concentration to a standard curve of the compound prepared in a mixture of PBS and DMSO.

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound, which represents its true solubility in a given solvent.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to create a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation: Proposed Solubility of this compound

| Parameter | Solvent/Buffer | Temperature (°C) | Proposed Solubility (µg/mL) | Method |

| Kinetic Solubility | PBS (pH 7.4) | 25 | Data to be generated | 96-well Filter Plate |

| Thermodynamic Solubility | pH 5.0 Buffer | 25 | Data to be generated | Shake-Flask |

| Thermodynamic Solubility | pH 7.4 Buffer | 25 | Data to be generated | Shake-Flask |

| Thermodynamic Solubility | pH 9.0 Buffer | 25 | Data to be generated | Shake-Flask |

| Thermodynamic Solubility | pH 7.4 Buffer | 37 | Data to be generated | Shake-Flask |

Note: The values in this table are placeholders and will be populated with experimental data.

Proposed Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Experimental Protocol for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Neutralization: Neutralize the acid and base hydrolyzed samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, comparing them to an unstressed control sample. The HPLC method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products.

Data Presentation: Proposed Forced Degradation of this compound

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Proposed Major Degradation Products (m/z) |

| 0.1 M HCl, 60°C, 24h | Data to be generated | Data to be generated | Data to be generated |

| 0.1 M NaOH, 60°C, 24h | Data to be generated | Data to be generated | Data to be generated |

| 3% H₂O₂, RT, 24h | Data to be generated | Data to be generated | Data to be generated |

| Thermal (Solid), 60°C, 7d | Data to be generated | Data to be generated | Data to be generated |

| Thermal (Solution), 60°C, 7d | Data to be generated | Data to be generated | Data to be generated |

| Photostability (ICH Q1B) | Data to be generated | Data to be generated | Data to be generated |

Note: The values in this table are placeholders and will be populated with experimental data.

Visualizations

Experimental Workflow

Caption: Experimental workflow for solubility and stability testing.

Hypothetical Degradation Pathway

Caption: Hypothetical degradation pathways for this compound.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these proposed studies will yield critical data to support its further development as a potential therapeutic agent. The detailed protocols and data presentation formats are designed to ensure consistency and facilitate clear interpretation of the results. The generated information will be invaluable for formulation development, defining appropriate storage and handling procedures, and for regulatory submissions.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 9-Allyl-2-ethoxy-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro investigation of 9-Allyl-2-ethoxy-9H-purin-6-amine , a novel purine derivative. The following protocols are based on established methodologies for the characterization of similar purine analogs and are intended to serve as a foundational framework for assessing the compound's biological activity.

Introduction

Purine analogs are a significant class of compounds in drug discovery, with established roles as anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] The structural modifications on the purine scaffold, such as the N9-allyl and C2-ethoxy substitutions in this compound, can confer unique biological activities. These notes outline key in vitro assays to elucidate the cytotoxic, apoptotic, and cell cycle-disrupting potential of this novel compound, which are critical early steps in the drug development pipeline.

Potential Applications

Based on the known activities of structurally related purine derivatives, this compound is a candidate for investigation in the following areas:

-

Oncology: Many purine analogs exhibit anticancer properties by interfering with DNA synthesis, inducing apoptosis, or inhibiting key cellular processes in cancer cells.[1][5]

-

Virology: Modified purine nucleosides are a cornerstone of antiviral therapy, acting as chain terminators of viral DNA or RNA synthesis.[6][7]

-

Immunology and Inflammation: Certain purine derivatives can modulate immune responses and may have applications in autoimmune and inflammatory diseases.

Physicochemical Properties (Hypothetical)

A summary of the predicted physicochemical properties of this compound is presented below. These values are calculated and may require experimental verification.

| Property | Value |

| Molecular Formula | C10H13N5O |

| Molecular Weight | 219.24 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

Note: These properties are computationally derived and should be experimentally confirmed.

Experimental Protocols

The following protocols describe standard in vitro assays to characterize the biological effects of this compound.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-